3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C13H19NO2•HCl and a molecular weight of 257.76 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC=CC=C1COC2CCCNC2.Cl . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 257.76 and a molecular formula of C13H19NO2•HCl .Scientific Research Applications
1. Sila-Analogues of σ Ligands
The research by Tacke et al. (2003) explores the sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type. These sila-analogues were synthesized and analyzed for their affinities for various central nervous system receptors, including σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. Their structural properties and pharmacological activities were extensively studied (Tacke et al., 2003).
2. Toxicity in Brine Shrimp Bioassay
Gul et al. (2003) investigated the toxicity of some bis Mannich bases and corresponding piperidinol derivatives, including 3-benzoyl-1-ethyl-4-phenyl-4-piperidinol hydrochloride, in brine shrimp. The study aimed to assess the potential of these compounds for further drug development and in vivo experiments (Gul et al., 2003).
3. Synthesis and Biological Activities of Piperidone Derivatives
Rameshkumar et al. (2003) synthesized a series of piperidone derivatives, evaluating them for acute toxicity, analgesic, local anaesthetic, and antifungal activity. The study provided insights into the pharmacological potential of these compounds (Rameshkumar et al., 2003).
4. Protecting Group for Phenols
Norén (2021) evaluated 2-(piperidine-1-yl)-ethyl (PIP) as a new protecting group for phenols. The study focused on its stability, deprotection methods, and compatibility with other protecting groups, contributing to synthetic chemistry methodologies (Norén, 2021).
5. Synthesis and Cardiotropic Activity
Mokrov et al. (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and evaluated their cardiotropic activity. The study provided insights into the structure-activity relationship of these compounds in cardiotropic actions (Mokrov et al., 2019).
6. Novel Class of Cytotoxic and Anticancer Agents
Dimmock et al. (1998) synthesized a series of piperidinol hydrochlorides and investigated their cytotoxicity toward various cancer cell lines. This research contributed to the development of new classes of cytotoxic agents for potential cancer therapy applications (Dimmock et al., 1998).
7. Synthesis of Substance P Antagonists
Diez et al. (1995) described a method for synthesizing 3-aminopiperidines from 4-piperidones, contributing to the development of potential substance P antagonists (Diez et al., 1995).
8. Synthesis of Bicyclomycin
Hoare and Yates (1982) presented a synthesis approach for bicyclomycin, a compound related to the piperidine class, showcasing synthetic strategies for complex molecules (Hoare & Yates, 1982).
9. Synthesis and Bioactivity of Bis(Heteroaryl)Piperazines
Romero et al. (1994) synthesized various analogues of bis(heteroaryl)piperazines and evaluated their activity against HIV-1 reverse transcriptase, highlighting the potential of piperazine derivatives in antiviral therapy (Romero et al., 1994).
10. Novel Pyrazolo[4,3-c]Pyridine Derivatives
Koshetova et al. (2022) synthesized novel pyrazolo[4,3-c]pyridine derivatives and analyzed their structure, contributing to the exploration of new chemical entities (Koshetova et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
3-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-7-3-2-6-14(15)12-18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONWGNQBZVBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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